molecular formula C11H20O B14586100 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene CAS No. 61268-02-8

3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene

Cat. No.: B14586100
CAS No.: 61268-02-8
M. Wt: 168.28 g/mol
InChI Key: SLEOWTQVAZWYQR-UHFFFAOYSA-N
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Description

3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene: is an organic compound characterized by a cyclohexene ring substituted with methoxy and methyl groups This compound is part of the cycloalkene family, which consists of cyclic hydrocarbons with one or more double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of a cyclohexene derivative with methoxy and methyl groups. The reaction typically requires a strong base, such as sodium hydride, and a suitable alkylating agent, such as methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is typically conducted in a continuous flow reactor to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Products may include 3-hydroxy-1,3,5,5-tetramethylcyclohex-1-ene or 3-oxo-1,3,5,5-tetramethylcyclohex-1-ene.

    Reduction: The major product is 3-methoxy-1,3,5,5-tetramethylcyclohexane.

    Substitution: Products depend on the nucleophile used, such as 3-ethoxy-1,3,5,5-tetramethylcyclohex-1-ene.

Scientific Research Applications

Chemistry: 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene is used as an intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the cyclohexene ring can undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 3-Methoxy-1,3,5-trimethylcyclohex-1-ene
  • 3-Methoxy-1,3,5,5-tetramethylcyclohexane
  • 3-Hydroxy-1,3,5,5-tetramethylcyclohex-1-ene

Uniqueness: 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene is unique due to the presence of both a methoxy group and multiple methyl groups on the cyclohexene ring

Properties

CAS No.

61268-02-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methoxy-1,3,5,5-tetramethylcyclohexene

InChI

InChI=1S/C11H20O/c1-9-6-10(2,3)8-11(4,7-9)12-5/h7H,6,8H2,1-5H3

InChI Key

SLEOWTQVAZWYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)(C)OC

Origin of Product

United States

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